3-(2-(Methylamino)-1,3-thiazol-5-yl)-3-oxopropanal o-methyloxime
Description
3-(2-(Methylamino)-1,3-thiazol-5-yl)-3-oxopropanal o-methyloxime is a thiazole-derived compound featuring a methylamino substituent at position 2 of the thiazole ring and a 3-oxopropanal moiety at position 5, modified by an O-methyloxime group. The oxime group (N-O) is formed via the condensation of the aldehyde with methoxyamine, resulting in enhanced stability compared to unmodified oximes.
Properties
IUPAC Name |
(3E)-3-methoxyimino-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-9-8-10-5-7(14-8)6(12)3-4-11-13-2/h4-5H,3H2,1-2H3,(H,9,10)/b11-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYNBLFIEGVDCB-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)C(=O)CC=NOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=C(S1)C(=O)C/C=N/OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism of action of the reactivation of AChE by oximes can be best described using the FDA-approved drug, 2-pyridine-aldoxime methyl chloride (2-PAM) (also known as pralidoxime), as a classic example .
In terms of pharmacokinetics, the extent of systemic exposure (area under the plasma concentration–time curve and maximum plasma concentration) to oximes and metabolites generally increases in an approximately dose-proportional manner . The apparent terminal elimination half-life of oximes can vary .
Biological Activity
3-(2-(Methylamino)-1,3-thiazol-5-yl)-3-oxopropanal o-methyloxime, with CAS number 338400-35-4, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and related case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 307.34 g/mol. Its structure includes a thiazole ring, which is known for contributing to various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 307.34 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 472.8 ± 55.0 °C |
| Flash Point | 239.8 ± 31.5 °C |
| LogP | 1.45 |
Anticancer Properties
Research indicates that compounds with thiazole moieties often exhibit anticancer properties. For instance, thiazole derivatives have been reported to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators . The specific compound may share these properties due to its structural similarity to known anticancer agents.
The proposed mechanisms through which this compound may exert its biological effects include:
- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .
- Inhibition of Key Enzymes : Thiazole derivatives often act as enzyme inhibitors, affecting pathways critical for cancer cell survival and proliferation .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxicity of various thiazole derivatives on human cancer cell lines. Results demonstrated that compounds with similar structures significantly inhibited cell growth and induced apoptosis through ROS generation .
- In Vivo Studies : Animal models treated with thiazole-based compounds showed reduced tumor sizes compared to controls, suggesting that these compounds can effectively target tumor growth in vivo .
Comparison with Similar Compounds
Structural Variations and Key Analogs
The compound is compared to two primary analogs:
3-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-Methyloxime (CAS 339279-40-2) : Substituent on thiazole: 4-Chlorophenyl at position 2 (vs. methylamino in the target compound). Oxime: O-methyl group.
3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-Chloro-4-fluorobenzyl)oxime (CAS 338414-43-0) :
- Substituent on thiazole: Phenyl at position 2.
- Oxime: O-(2-chloro-4-fluorobenzyl) group.
Physicochemical Properties
Key Observations :
Toxicity and Metabolic Pathways
- The methylamino group in the target compound may undergo deamination or methylation, producing metabolites like DX-CA-[S2200] (a benzoic acid derivative with methylamino) .
- Halogenated analogs (e.g., benzyl-oxime) may exhibit longer half-lives due to reduced cytochrome P450-mediated metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
